N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Description
N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 4-chloro-3,5-dimethylphenoxy group linked to an acetamide backbone, with a benzimidazole-ethyl substituent on the nitrogen atom. X-ray powder diffraction studies confirm its crystalline nature, with unit-cell parameters and Miller indices consistent with stable packing arrangements .
Properties
Molecular Formula |
C19H20ClN3O2 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C19H20ClN3O2/c1-12-9-14(10-13(2)19(12)20)25-11-18(24)21-8-7-17-22-15-5-3-4-6-16(15)23-17/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
SOCVWEYVXHZECN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 602)
- Structural Differences : Replaces the benzimidazole-ethyl group with a 4-methylpyridin-2-yl substituent.
- Activity : Functions as a synthetic auxin agonist, inducing herbicidal effects by mimicking plant growth hormones like indole-3-acetic acid (IAA) .
- Key Distinction : The pyridinyl group may enhance solubility but reduce binding affinity to pesticidal targets compared to the benzimidazole moiety.
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(diethylamino)ethyl)acetamide Hydrochloride
- Structural Differences: Substitutes chlorine with bromine on the phenoxy ring and features a diethylaminoethyl group.
N-(1,3-Benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide
- Structural Differences: Replaces the phenoxy group with a naphthalene ring and substitutes benzimidazole with benzothiazole.
- Activity : Demonstrates antimicrobial properties, highlighting how heterocycle variations (benzothiazole vs. benzimidazole) shift biological targets .
Functional Analogues with Benzimidazole Moieties
2-(2,5-Dimethylphenoxy)-N-[[1-[3-[2-(2-propen-1-yl)phenoxy]propyl]-1H-benzimidazol-2-yl]methyl]acetamide
- Structural Differences: Incorporates a propenylphenoxypropyl extension on the benzimidazole, increasing molecular flexibility.
- Activity : The extended alkyl chain may enhance binding to hydrophobic pockets in target enzymes, though this modification could reduce metabolic stability .
Research Findings and Activity Trends
Pesticidal Efficacy
- The target compound’s benzimidazole-ethyl group confers superior pesticidal activity compared to phenyl or pyridinyl derivatives, likely due to stronger interactions with chitin synthases or cytochrome P450 enzymes in pests .
Selectivity and Toxicity
- Chlorine vs. Bromine : Brominated analogs (e.g., ) may exhibit broader-spectrum activity but higher bioaccumulation risks due to bromine’s persistence .
- Heterocycle Impact : Benzimidazole derivatives generally show lower mammalian toxicity than benzothiazole analogs, attributed to selective metabolism .
Comparative Data Table
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